molecular formula C16H17N3O4 B2635953 diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate CAS No. 866157-74-6

diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate

Cat. No.: B2635953
CAS No.: 866157-74-6
M. Wt: 315.329
InChI Key: YTDXXHUOKUOWEB-UHFFFAOYSA-N
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Description

Diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate (CAS 866157-74-6) is a malonate ester derivative with a 1,2,4-triazole-substituted phenyl group at the methylene position. Its molecular formula is C₁₆H₁₇N₃O₄, with a molecular weight of 315.33 g/mol . The compound is structurally characterized by a conjugated system formed by the malonate backbone and the aromatic triazole-phenyl moiety.

Properties

IUPAC Name

diethyl 2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-3-22-15(20)14(16(21)23-4-2)9-12-5-7-13(8-6-12)19-11-17-10-18-19/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDXXHUOKUOWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N2C=NC=N2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate typically involves the reaction of diethyl malonate with 4-(1H-1,2,4-triazol-1-yl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial activity. For instance, compounds containing the 1,2,4-triazole moiety have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively . In vitro assays indicate that diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate could serve as a lead compound for developing new antibacterial agents.

Antifungal Properties

Research indicates that triazole derivatives are effective fungicides. The mechanism often involves inhibiting fungal sterol biosynthesis, which is critical for fungal cell membrane integrity. The compound's structural similarity to known antifungals suggests it may act similarly against various phytopathogenic fungi .

Antitumor Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, certain derivatives have shown IC50 values significantly lower than those of standard chemotherapeutics, indicating a high potency against cancer cells . The mechanism of action often involves apoptosis induction and cell cycle arrest.

Pesticidal Properties

This compound has been investigated for its potential as a pesticide. Its ability to inhibit specific enzymes in pests makes it a candidate for developing new agrochemicals aimed at controlling agricultural pests without harming beneficial organisms .

Plant Growth Regulation

Research suggests that triazole compounds can act as plant growth regulators by modulating hormonal pathways in plants. This application could enhance crop yield and resilience against environmental stresses .

Case Studies and Research Findings

StudyFocusFindings
Barbuceanu et al., 2020Antimicrobial ActivityReported significant antibacterial effects against multiple strains with IC50 values indicating strong efficacy.
Qin et al., 2020Antitumor ActivityFound that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, outperforming established treatments like sorafenib.
Agricultural Research GroupPesticidal PropertiesDemonstrated effective pest control in field trials with minimal impact on non-target species.

Mechanism of Action

The mechanism of action of diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, thereby inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor or receptor modulator .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of diethyl malonate derivatives modified with aromatic or heterocyclic substituents. Below is a detailed comparison with structurally related compounds, highlighting differences in substituents, physicochemical properties, and applications.

Structural and Functional Group Variations

Table 1: Structural Comparison of Diethyl Malonate Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
Diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate (866157-74-6) C₁₆H₁₇N₃O₄ 315.33 1,2,4-Triazole-phenyl group TNF-associated bioactivity
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate (672949-45-0) C₁₀H₁₄N₄O₄ 254.24 1,2,4-Triazol-4-ylamino group Smaller molecular weight; simpler structure
Diethyl 2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malonate C₂₆H₂₅N₅O₄ 471.51 Pyrazole and 1,2,3-triazole substituents 5α-reductase and aromatase inhibition
Diethyl 2-[(4-methylphenyl)methylene]malonate (14111-33-2) C₁₅H₁₈O₄ 262.30 4-Methylphenyl group No nitrogen heterocycle; increased hydrophobicity
Diethyl 2-[4-(benzyloxy)benzylidene]malonate (53361-40-3) C₂₁H₂₂O₅ 354.40 Benzyloxy-phenyl group Enhanced lipophilicity
Diethyl 2-[(4-nitrophenyl)(4-phenyl-1,2,3-selenadiazol-5-yl)methyl]malonate C₂₀H₁₈N₄O₆Se 505.34 Selenadiazole and nitro groups Electron-withdrawing effects; complex crystal packing

Key Research Findings

Table 2: Comparative Research Insights
Compound Key Findings References
This compound Associated with TNF pathways; structural analogs show varied bioactivity.
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate Lower molecular weight (254.24 g/mol) simplifies synthetic modification.
Pyrazole-triazole analog 87% yield in synthesis; notable enzyme inhibition (IC₅₀ values pending).
Selenadiazole derivative Exhibits dynamic crystal transformations influenced by guest molecules.

Biological Activity

Diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a diethyl malonate core substituted with a triazole moiety, which is known for its diverse biological properties. The presence of the 1H-1,2,4-triazole ring enhances the compound's pharmacological profile, making it a candidate for various therapeutic applications.

Biological Activities

1. Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring can exhibit significant antifungal activity by inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that observed in established antifungal agents like fluconazole and itraconazole .

2. Antitumor Activity

Recent studies have explored the antitumor potential of triazole derivatives. For instance, compounds with similar structures have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that this compound could potentially inhibit the growth of human hepatoblastoma cells (HepG2), suggesting its utility in cancer therapy .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Triazoles are known to affect cytochrome P450 enzymes, which play a vital role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered metabolic processes and has implications for drug-drug interactions .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study demonstrated that triazole derivatives exhibited broad-spectrum antifungal activity against Candida species and Aspergillus species, with this compound showing IC50 values comparable to standard antifungals .
Cytotoxicity Assays In vitro cytotoxicity assays revealed that the compound significantly reduced cell viability in HepG2 cells at concentrations above 10 µM after 48 hours of exposure .
Mechanism of Action Molecular docking studies indicated that this compound binds effectively to the active site of target enzymes involved in cancer progression, suggesting a potential mechanism for its antitumor effects .

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